molecular formula C12H14N2O B3024378 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 89860-74-2

7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Cat. No.: B3024378
CAS No.: 89860-74-2
M. Wt: 202.25 g/mol
InChI Key: BPTLVNXOZVWAGH-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a fused ring system that includes both pyridine and quinoxaline moieties, which contribute to its chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as HCV NS5B polymerase, which is crucial for the replication of the hepatitis C virus . The interaction between this compound and HCV NS5B polymerase involves binding to the active site of the enzyme, thereby preventing its normal function and inhibiting viral replication.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells, such as Hela, A549, HepG2, and MCF-7 cell lines . The inhibition of cell proliferation is likely due to the compound’s ability to interfere with key signaling pathways and induce changes in gene expression that promote cell cycle arrest and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as HCV NS5B polymerase, and inhibits their activity . Additionally, it can modulate the expression of genes involved in cell proliferation, apoptosis, and metabolism, thereby exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit viral replication and cancer cell proliferation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved in the compound’s metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of the compound within cells can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

Chemistry

In chemistry, 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. It has been studied for its activity against various biological targets, including enzymes and receptors. Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases .

Industry

In industry, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials for applications such as catalysis and electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
  • 8-Hydroxy-1,2,3,5,6,7-hexahydro-5H-pyrido[3,2,1-ij]quinoline-9-carboxaldehyde
  • 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Uniqueness

Compared to similar compounds, 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one stands out due to its specific ring fusion and the presence of both pyridine and quinoxaline moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLVNXOZVWAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Reactant of Route 2
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Reactant of Route 3
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Reactant of Route 4
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Reactant of Route 5
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Reactant of Route 6
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

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